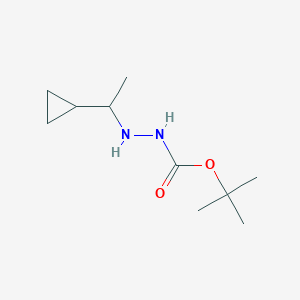

N'-(1-cyclopropylethyl)(tert-butoxy)carbohydrazide

Description

N'-(1-cyclopropylethyl)(tert-butoxy)carbohydrazide is a carbohydrazide derivative characterized by a tert-butoxycarbonyl (Boc) group and a 1-cyclopropylethyl substituent. The Boc group is a common protecting group in organic synthesis, offering steric bulk and stability under various reaction conditions .

Properties

IUPAC Name |

tert-butyl N-(1-cyclopropylethylamino)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-7(8-5-6-8)11-12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZJVGYWAJFXOLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)NNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801145316 | |

| Record name | Hydrazinecarboxylic acid, 2-(1-cyclopropylethyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801145316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1370600-70-6 | |

| Record name | Hydrazinecarboxylic acid, 2-(1-cyclopropylethyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1370600-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazinecarboxylic acid, 2-(1-cyclopropylethyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801145316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-cyclopropylethyl)(tert-butoxy)carbohydrazide typically involves the reaction of tert-butyl carbazate with 1-cyclopropylethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for N’-(1-cyclopropylethyl)(tert-butoxy)carbohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N’-(1-cyclopropylethyl)(tert-butoxy)carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of reduced hydrazide derivatives.

Substitution: Formation of substituted carbohydrazides with different functional groups.

Scientific Research Applications

N’-(1-cyclopropylethyl)(tert-butoxy)carbohydrazide has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine: Potential use in drug development and pharmacological studies to explore its effects on biological systems.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(1-cyclopropylethyl)(tert-butoxy)carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites on enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in metabolic pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Comparisons

Biological Activity: Carboxylic acid-containing carbohydrazides show marginal antiviral activity, suggesting the core hydrazide motif aids binding interactions . Schiff base carbohydrazides (e.g., MBTC, CBTC) exhibit corrosion inhibition efficiencies >95% due to nitrogen/oxygen donor atoms and aromatic rings . The target compound’s cyclopropane may disrupt planar adsorption, reducing efficacy in such applications.

Electrochemical Applications: Nickel-promoted Pd nanoparticles catalyze carbohydrazide oxidation in fuel cells, with performance linked to adsorption energy . Substituents altering electron density (e.g., cyclopropane’s strain) could modulate catalytic activity.

Stability and Handling :

- Boc-protected analogs (e.g., ) are stable under refrigeration and resistant to hydrolysis, whereas unprotected hydrazides may degrade readily.

Biological Activity

N'-(1-cyclopropylethyl)(tert-butoxy)carbohydrazide is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

This compound features a unique structural composition that includes both a cyclopropyl and a tert-butoxy group. This combination is significant in determining its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound can form covalent bonds with active sites on enzymes, leading to inhibition or modulation of enzymatic activity. This interaction can subsequently alter metabolic pathways and cellular processes, making it a candidate for drug development.

Enzyme Interactions

Research indicates that this compound is employed in biochemical studies to investigate enzyme interactions. Its ability to inhibit certain enzymes suggests potential applications in therapeutic contexts, particularly in diseases where enzyme dysregulation is a factor.

Antimicrobial Activity

Preliminary studies have shown that derivatives of carbohydrazides exhibit antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs have demonstrated significant activity against various bacterial strains, indicating that this compound may possess similar properties .

Antitumor Potential

The compound's structural characteristics align with those found in other known antitumor agents. A review of related compounds suggests that carbohydrazide derivatives can exhibit cytotoxic effects against cancer cell lines, including breast cancer cells. Further exploration into the structure-activity relationship (SAR) could provide insights into the potential antitumor efficacy of this compound.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.